molecular formula C8H5BrClNO2 B12544522 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene CAS No. 147089-80-3

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene

Katalognummer: B12544522
CAS-Nummer: 147089-80-3
Molekulargewicht: 262.49 g/mol
InChI-Schlüssel: JFPRMTHEEJNYTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a bromine atom, a nitro group, and a chlorine atom attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with bromonitromethane under basic conditions. The reaction proceeds through the formation of a nitroalkene intermediate, which is then brominated to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions with dienes to form bicyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the carbon atoms adjacent to it more electrophilic and susceptible to nucleophilic attack. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene include:

    2-Bromo-2-nitroethenylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Nitro-2-ethenylbenzene: Lacks both the bromine and chlorine atoms, making it less reactive in certain types of reactions.

    2-Chloro-2-nitroethenylbenzene:

The uniqueness of this compound lies in the combination of the bromine, nitro, and chlorine groups, which confer distinct reactivity patterns and make it a versatile compound in various chemical transformations.

Eigenschaften

CAS-Nummer

147089-80-3

Molekularformel

C8H5BrClNO2

Molekulargewicht

262.49 g/mol

IUPAC-Name

1-(2-bromo-2-nitroethenyl)-2-chlorobenzene

InChI

InChI=1S/C8H5BrClNO2/c9-8(11(12)13)5-6-3-1-2-4-7(6)10/h1-5H

InChI-Schlüssel

JFPRMTHEEJNYTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=C([N+](=O)[O-])Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.